2-(9H-xanthen-9-yl)isoindole-1,3-dione
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Overview
Description
2-(9H-xanthen-9-yl)isoindole-1,3-dione is a chemical compound with the molecular formula C21H13NO3 and a molecular weight of 327.343 g/mol . This compound is known for its unique structure, which combines the xanthene and isoindole-1,3-dione moieties. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 2-(9H-xanthen-9-yl)isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones . Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Chemical Reactions Analysis
2-(9H-xanthen-9-yl)isoindole-1,3-dione undergoes various types of chemical reactions, including:
Cyclization: Intramolecular cyclization reactions can lead to the formation of new C–C and C–O bonds.
Common reagents used in these reactions include furfural, dimethylhydrazine, and maleimides . The major products formed from these reactions are multifunctionalized isoindole-1,3-dione derivatives .
Scientific Research Applications
2-(9H-xanthen-9-yl)isoindole-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(9H-xanthen-9-yl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, the compound’s ability to inhibit β-amyloid protein aggregation indicates its potential in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
2-(9H-xanthen-9-yl)isoindole-1,3-dione can be compared with other similar compounds, such as:
N-substituted isoindoline-1,3-dione derivatives: These compounds have wide-ranging biological properties, including antimicrobial, antitubercular, and antitumor activities.
Spiro[1H-isoindole-1,9’-[9H]xanthen]-3(2H)-one derivatives: These compounds are known for their complex and variable structures and potential use in chemical production and clinical medicine.
The uniqueness of this compound lies in its combination of the xanthene and isoindole-1,3-dione moieties, which imparts distinct chemical and biological properties .
Properties
CAS No. |
6326-07-4 |
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Molecular Formula |
C21H13NO3 |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
2-(9H-xanthen-9-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H13NO3/c23-20-13-7-1-2-8-14(13)21(24)22(20)19-15-9-3-5-11-17(15)25-18-12-6-4-10-16(18)19/h1-12,19H |
InChI Key |
VZUYLHKPQMDUCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)N4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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